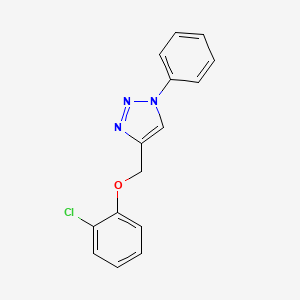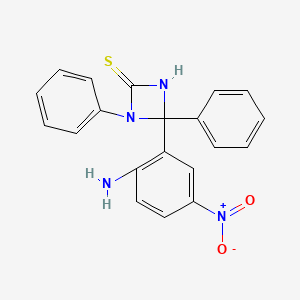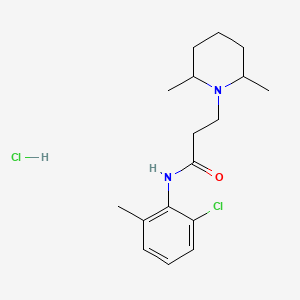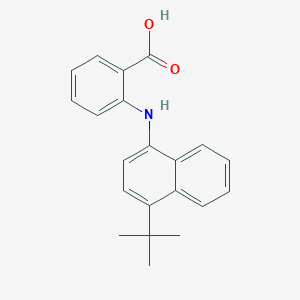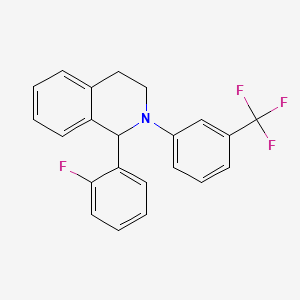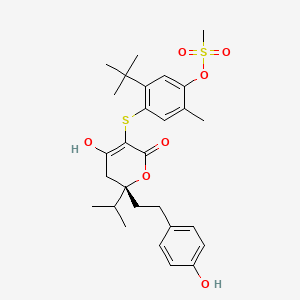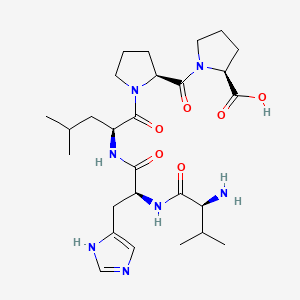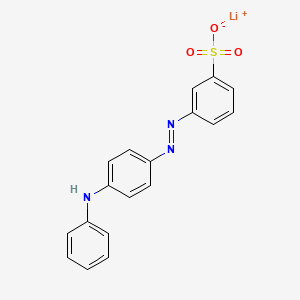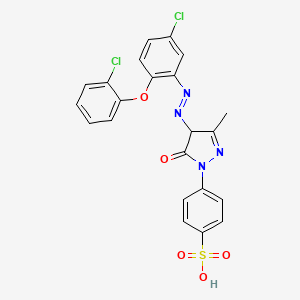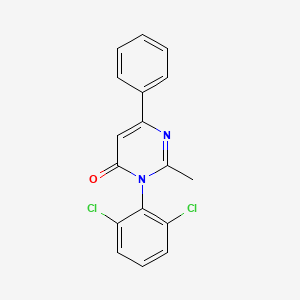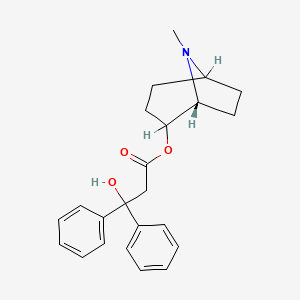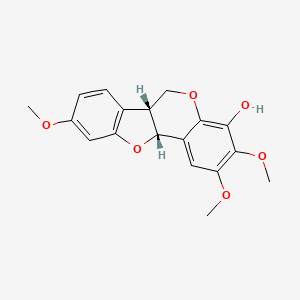
6H-Benzofuro(3,2-C)(1)benzopyran-4-ol, 6a,11a-dihydro-2,3,9-trimethoxy-, (6ar-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,9-trimethoxypterocarpan typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted benzofuran and chromene derivatives, which undergo cyclization in the presence of acid catalysts .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
4-Hydroxy-2,3,9-trimethoxypterocarpan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
科学研究应用
4-Hydroxy-2,3,9-trimethoxypterocarpan has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of pterocarpans.
Biology: Its antifungal properties make it a subject of interest in plant biology and agriculture.
Industry: It may have applications in developing environmentally safe agrochemicals.
作用机制
The mechanism of action of 4-Hydroxy-2,3,9-trimethoxypterocarpan involves its interaction with cellular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes. In cancer cells, it induces apoptosis through the activation of specific signaling pathways .
相似化合物的比较
Similar Compounds
- (+)-2,3,9-Trimethoxypterocarpan
- (+)-Homopterocarpin
- (+)-Medicarpin
- (+)-Vesticarpan
Uniqueness
4-Hydroxy-2,3,9-trimethoxypterocarpan is unique due to its specific substitution pattern and the presence of a hydroxy group at the 4-position. This structural feature contributes to its distinct biological activities and reactivity compared to other pterocarpans .
属性
CAS 编号 |
56841-82-8 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
(6aR,11aR)-2,3,9-trimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-4-ol |
InChI |
InChI=1S/C18H18O6/c1-20-9-4-5-10-12-8-23-17-11(16(12)24-13(10)6-9)7-14(21-2)18(22-3)15(17)19/h4-7,12,16,19H,8H2,1-3H3/t12-,16-/m0/s1 |
InChI 键 |
APDOGYRSSCEXNB-LRDDRELGSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C(C(=C(C=C4[C@@H]3O2)OC)OC)O |
规范 SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C(=C(C=C4C3O2)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


